molecular formula C10H13BrFN B8164376 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine

Cat. No.: B8164376
M. Wt: 246.12 g/mol
InChI Key: CALYYKCLHDPFIZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine is an organic compound that belongs to the class of phenethylamines This compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group using malononitrile in the presence of a base such as sodium ethoxide.

    Reduction: The nitrile intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

    Methylation: Finally, the amine is methylated using methyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenethylamines.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated amines.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 2-(4-Bromo-3-fluorophenyl)propanenitrile
  • (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester

Uniqueness

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-13(2)6-5-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALYYKCLHDPFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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